
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide, also known as OPA-15406, is a compound that has gained attention in the field of scientific research due to its potential pharmacological properties. OPA-15406 is a synthetic compound that belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, mediators of inflammation. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide also activates the caspase-3 pathway, which leads to apoptosis in cancer cells. The neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide are thought to be mediated by its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Parkinson's disease. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain.
実験室実験の利点と制限
One advantage of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its ability to inhibit COX-2 activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. However, one limitation of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For the research on 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide include investigating its potential therapeutic effects in animal models of inflammatory diseases and cancer. Further studies are also needed to determine the optimal dosage and administration route for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide. Additionally, the neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide need to be further explored in animal models of neurodegenerative diseases. The development of more soluble derivatives of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide could also be a promising direction for future research.
合成法
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and N-(1-phenylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The yield of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. Additionally, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(18-9-4-2-5-10-18)25-22(28)16-29-21-14-8-13-20(15-21)24-26-23(27-30-24)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCRFAKIAGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)


![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
